molecular formula C10H14ClNO B3056643 3-[(4-Chlorobenzyl)amino]propan-1-ol CAS No. 73037-90-8

3-[(4-Chlorobenzyl)amino]propan-1-ol

Cat. No. B3056643
CAS RN: 73037-90-8
M. Wt: 199.68 g/mol
InChI Key: IIECOMXFSFQMMM-UHFFFAOYSA-N
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Description

“3-[(4-Chlorobenzyl)amino]propan-1-ol” is a chemical compound with the molecular formula C10H14ClNO . It is a powder in physical form . The IUPAC name for this compound is 3-amino-3-(4-chlorophenyl)-1-propanol .


Molecular Structure Analysis

The molecular weight of “3-[(4-Chlorobenzyl)amino]propan-1-ol” is 199.68 . The InChI key for this compound is JGNACDMQJLVKIU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The melting point of “3-[(4-Chlorobenzyl)amino]propan-1-ol” is between 84-87°C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1979) and Rzeszotarski et al. (1983) explores the use of compounds similar to 3-[(4-Chlorobenzyl)amino]propan-1-ol in the context of beta-adrenoceptor blocking agents. These studies have identified that certain compounds, including those structurally similar to 3-[(4-Chlorobenzyl)amino]propan-1-ol, show significant cardioselectivity, useful in the development of beta-blockers (Rzeszotarski et al., 1979), (Rzeszotarski et al., 1983).

Structural and Spectroscopic Analysis of Derivatives

Khalid et al. (2018) conducted a study on Schiff base derivatives, including 1,3-Bis[(E)-(4-chlorobenzylidene)amino] propan-2-ol, focusing on their structural and spectroscopic properties. This research is vital for understanding the physical and chemical properties of these compounds, which can be essential for their application in various scientific fields (Khalid et al., 2018).

Inhibition of Carbon Steel Corrosion

Gao et al. (2007) explored the use of tertiary amines, including compounds related to 3-[(4-Chlorobenzyl)amino]propan-1-ol, as inhibitors for carbon steel corrosion. This research highlights the potential application of these compounds in protecting metals from corrosion, a significant concern in various industries (Gao et al., 2007).

Development of Poly(Ether Imine) Dendrimers

Krishna et al. (2005) described the synthesis of poly(ether imine) dendrimers using 3-amino-propan-1-ol. These dendrimers, having a nitrogen core, are non-toxic and have potential applications in biological studies, highlighting another significant application area for compounds related to 3-[(4-Chlorobenzyl)amino]propan-1-ol (Krishna et al., 2005).

Safety and Hazards

The safety information for “3-[(4-Chlorobenzyl)amino]propan-1-ol” includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with safety precautions including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIECOMXFSFQMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391974
Record name 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73037-90-8
Record name 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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